![molecular formula C26H22F3N3O3 B2767937 Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone CAS No. 941955-02-8](/img/structure/B2767937.png)
Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone
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Description
Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H22F3N3O3 and its molecular weight is 481.475. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
The compound’s synthesis pathway demonstrates the feasibility of converting biomass (specifically N-acetylglucosamine) into valuable chemical precursors. The condensation reaction between 5-hydroxymethylfurfural (HMF) and 3,3-Dimethyl-2-butanone yields this novel compound. By integrating green chemistry principles, this approach opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .
Biological Activity and Drug Development
Furan derivatives, including HMF, exhibit substantial biological activity. Researchers have explored their potential as precursors for pharmaceuticals. Investigating the biological effects of Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone and its derivatives could lead to novel drug candidates .
Anticancer Properties
Chalcones, a class of compounds related to furans, have been studied for their cytotoxic effects. Further investigation into the anticancer potential of this compound could yield valuable insights .
Antibacterial Agents
Furan derivatives have been synthesized using cross-coupling reactions. For instance, researchers synthesized furan derivatives using Suzuki–Miyaura cross-coupling reactions. Exploring the antibacterial activity of Furan-2-yl(4-(8-((3-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone derivatives could be promising .
properties
IUPAC Name |
furan-2-yl-[4-[8-[[3-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3/c27-26(28,29)20-6-1-4-18(16-20)17-35-21-7-2-5-19-9-10-23(30-24(19)21)31-11-13-32(14-12-31)25(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOOJOHGGFVFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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